molecular formula C9H9F3OS B6316091 2-Methyl-4-(trifluoromethylthio)anisole CAS No. 1357624-60-2

2-Methyl-4-(trifluoromethylthio)anisole

Cat. No.: B6316091
CAS No.: 1357624-60-2
M. Wt: 222.23 g/mol
InChI Key: YKYDBEOPVALMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(trifluoromethylthio)anisole is a chemical building block of significant interest in organic synthesis and medicinal chemistry, primarily due to the properties imparted by the trifluoromethylthio (SCF₃) group. This moiety is highly sought after in agrochemical and pharmaceutical research because it dramatically increases a molecule's lipophilicity, which in turn can enhance its ability to cross cell membranes and improve its bioavailability . The compound serves as a versatile intermediate for constructing more complex, SCF₃-containing molecules for biological testing and structure-activity relationship studies. The synthetic utility of this compound is highlighted by its preparation via modern, regioselective trifluoromethylthiolation methods. Research demonstrates that electron-rich arenes like 2-methylanisole can be efficiently functionalized using reagents such as N-trifluoromethylthiosaccharin, activated by a dual catalytic system of iron(III) chloride and diphenyl selenide . This method allows for the direct introduction of the SCF₃ group under mild conditions, making compounds like this compound more accessible for research and development. Its structure, featuring an electron-donating methoxy group and a strongly electron-withdrawing SCF₃ group, makes it a valuable substrate for further chemical transformations, including electrophilic aromatic substitution and functional group modifications, to explore new chemical space in drug discovery programs. This product is intended for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-methoxy-2-methyl-4-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3OS/c1-6-5-7(14-9(10,11)12)3-4-8(6)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYDBEOPVALMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethylthio)anisole typically involves the introduction of the trifluoromethylthio group to an anisole derivative. One common method is the reaction of 2-methyl-4-hydroxyanisole with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethylthio)anisole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the trifluoromethylthio group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiols and other reduced sulfur-containing compounds.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Methyl-4-(trifluoromethylthio)anisole is utilized in various scientific research fields due to its unique chemical properties:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to modulate biological pathways.

    Industry: Employed in the synthesis of specialty chemicals and materials, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethylthio)anisole involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic influence of substituents on the benzene ring dictates reactivity and interaction with biological targets. Key comparisons include:

Compound Name Substituents (Positions) Electron Effect LogP* (Predicted)
2-Methyl-4-(trifluoromethylthio)anisole -OCH₃ (1), -CH₃ (2), -SCF₃ (4) Strong electron-withdrawing ~3.8
4-(Trifluoromethoxy)anisole -OCH₃ (1), -OCF₃ (4) Moderate electron-withdrawing ~2.5
4-Methylthioanisole -OCH₃ (1), -SCH₃ (4) Weak electron-donating ~2.2
2-Fluoroanisole -OCH₃ (1), -F (2) Moderate electron-withdrawing ~1.9

Notes:

  • The -SCF₃ group in the target compound significantly increases lipophilicity (logP) compared to -OCF₃ or -SCH₃, enhancing membrane permeability in drug design .
  • Steric hindrance from the 2-methyl group may reduce reactivity at the ortho position compared to unsubstituted analogs .

Research Findings and Gaps

  • Molecular Geometry : Studies on 2-fluoroanisole using FT-IR and quantum methods () suggest that the target compound’s geometry would exhibit similar distortion due to substituent electronegativity, though experimental data are lacking.
  • Toxicity Profiles: While -SCF₃ groups generally reduce acute toxicity compared to -Cl or -NO₂ substituents, chronic effects require further study .

Biological Activity

2-Methyl-4-(trifluoromethylthio)anisole, an organic compound with the molecular formula C9H9F3OS, has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

The compound is characterized by a trifluoromethylthio group attached to an anisole structure, which enhances its lipophilicity and reactivity. The synthesis typically involves the reaction of 2-methyl-4-hydroxyanisole with trifluoromethanesulfenyl chloride in the presence of a base like triethylamine under controlled conditions to prevent side reactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism is thought to involve interference with bacterial cell wall synthesis or function, although specific targets remain to be fully elucidated.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The trifluoromethylthio group enhances the compound’s ability to penetrate biological membranes, allowing it to modulate enzyme activity and receptor interactions effectively. This modulation can lead to varied biological effects depending on the target pathways involved.

Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
Enzyme ModulationInteraction with specific enzymes

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against E. coli and Staphylococcus aureus, showing a notable reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Inflammation Model : In a murine model of induced inflammation, administration of this compound resulted in a significant decrease in paw swelling compared to control groups, suggesting its potential therapeutic application in inflammatory diseases.

Q & A

Q. Advanced

  • Steric Hindrance : Bulky -SCF₃ group reduces accessibility to reactive sites, requiring tailored catalysts (e.g., Pd-PEPPSI complexes).
  • Competing Pathways : Oxidation of -SCF₃ to sulfones may occur under acidic/oxidizing conditions. Use of antioxidants (e.g., BHT) or inert atmospheres mitigates this .
  • Purification : Column chromatography with hexane/EtOAc gradients effectively isolates derivatives, but fluorinated silica gel improves resolution for polar analogs .

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